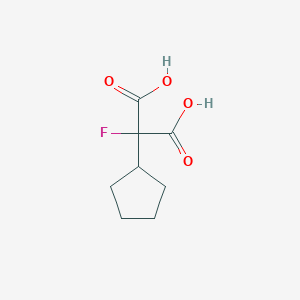

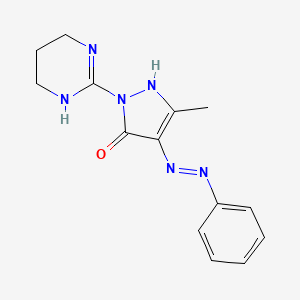

![molecular formula C9H12ClN5 B2386438 N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride CAS No. 120266-98-0](/img/structure/B2386438.png)

N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride” is a compound with the molecular formula C9H11N5. It belongs to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized .Mechanism of Action

Target of Action

The primary target of N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation, thereby halting the progression of the cell cycle .

Biochemical Pathways

The action of this compound affects the cell cycle regulatory pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to the arrest of cell growth and division .

Pharmacokinetics

In silico admet studies and drug-likeness studies have shown suitable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action include significant alteration in cell cycle progression and induction of apoptosis within cells . This results in the inhibition of cell growth and division, which can be particularly beneficial in the context of cancer treatment .

Advantages and Limitations for Lab Experiments

N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride has several advantages for lab experiments. It is readily available and can be synthesized using commercially available starting materials. Additionally, it exhibits various biological activities, making it a potential therapeutic agent. However, there are some limitations to its use in lab experiments. It is relatively unstable and can degrade over time, making it difficult to store. Additionally, it has low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride. One potential direction is to further investigate its anti-inflammatory properties and its potential applications in the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, more research is needed to understand its mechanism of action and to identify its molecular targets. Furthermore, studies are needed to evaluate its potential toxicity and to determine its pharmacokinetic properties. Finally, there is a need for pre-clinical and clinical studies to evaluate its therapeutic potential in various disease models.

Synthesis Methods

N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-amino-1-methylpyrazolo[3,4-d]pyrimidine with allyl bromide in the presence of a base to obtain N-allyl-4-amino-1-methylpyrazolo[3,4-d]pyrimidine. This intermediate is then treated with hydrochloric acid to obtain the final product, this compound.

Scientific Research Applications

N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride has been found to exhibit various biological activities, making it a potential therapeutic agent. It has been reported to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. Additionally, it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride are largely defined by its interactions with various biomolecules. This compound has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The compound’s ability to inhibit CDK2 suggests that it may interact with this enzyme and potentially other proteins involved in cell cycle control .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In particular, it has been found to inhibit the growth of several cell lines, including MCF-7, HCT-116, and HepG-2 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve its interaction with CDK2. The compound’s inhibitory effect on CDK2 suggests that it may bind to this enzyme, potentially leading to enzyme inhibition or activation and changes in gene expression .

Properties

IUPAC Name |

1-methyl-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5.ClH/c1-3-4-10-8-7-5-13-14(2)9(7)12-6-11-8;/h3,5-6H,1,4H2,2H3,(H,10,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMJNICLWXCWOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C=N1)NCC=C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

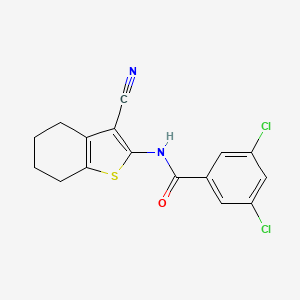

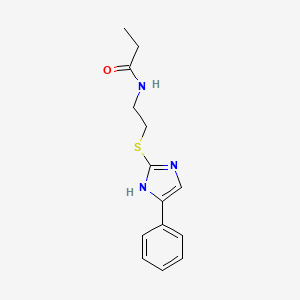

![2-[[Ethyl(2-methylpropyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2386357.png)

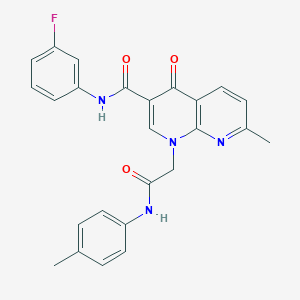

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2386358.png)

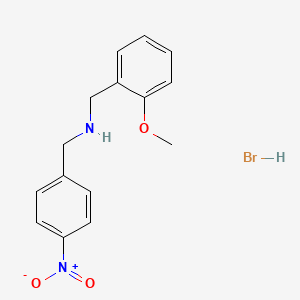

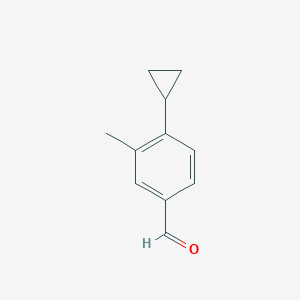

![[2-(Cyclohexylmethoxy)phenyl]methanamine](/img/structure/B2386361.png)

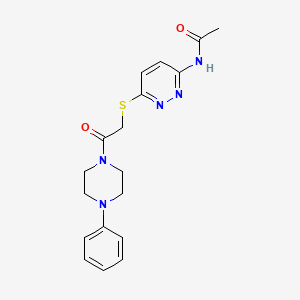

![3-[[1-[2-(1-Methylindol-3-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2386369.png)

![Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2386371.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2386377.png)